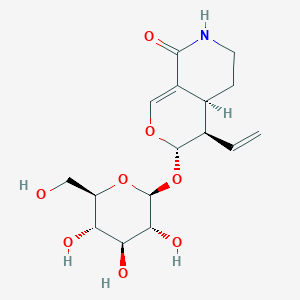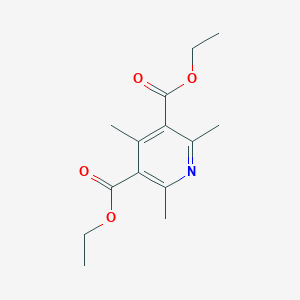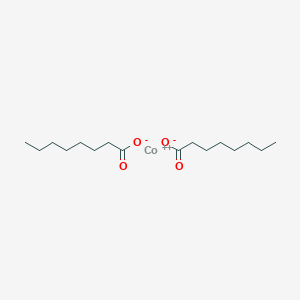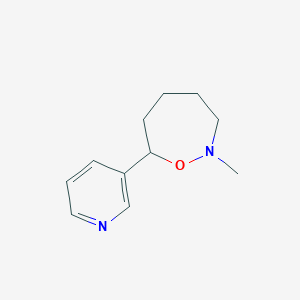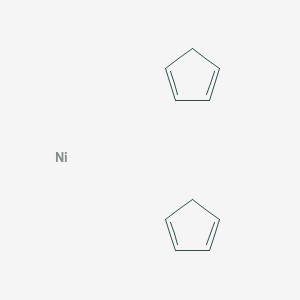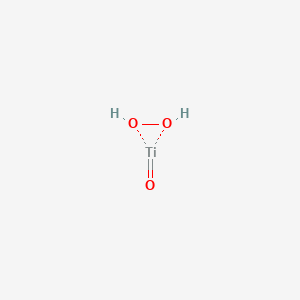
Titanium trioxide
Übersicht
Beschreibung
Titanium Trioxide (Ti2O3) is an inorganic compound that appears as a black semiconducting solid . It is prepared by reducing titanium dioxide with titanium metal at 1600 °C . Ti2O3 adopts the Al2O3 (corundum) structure and is reactive with oxidizing agents .
Synthesis Analysis
Titanium sub-oxides are generally synthesized through the reduction of titanium dioxide using hydrogen, carbon, metals, or metal hydrides as reduction agents . More recently, the synthesis of nanostructured titanium sub-oxides has been making progress through optimizing thermal reduction processes or using new titanium-containing precursors .
Molecular Structure Analysis
Titanium (III) oxide is the inorganic compound with the formula Ti2O3 . In all three of its main dioxides, titanium exhibits octahedral geometry, being bonded to six oxide anions .
Chemical Reactions Analysis
Titanium dioxide has been used in various chemical synthesis processes. For instance, it has been used for the blue light-promoted synthesis of heterocyclic thiochromenopyrroledione derivatives . Also, titanium has been used in catalysis for the synthesis of fine chemicals .
Physical And Chemical Properties Analysis
Titanium has a melting point of 1660 +/- 10°C, boiling point of 3287°C, specific gravity of 4.54, with a valence of 2, 3, or 4 . Pure titanium is a lustrous white metal with low density, high strength, and high corrosion resistance . It is resistant to dilute sulfuric and hydrochloric acids, moist chlorine gas, most organic acids, and chloride solutions .
Wirkmechanismus
The in vitro bioactivity of TiO2 and related materials is tissue-independent and may proceed sequentially in stages that parallel those proposed for bioactive glasses . The mechanisms responsible for in vitro bioactivity of these cements may be generally described in stages that are analogous to those exhibited by bioactive glasses .
Zukünftige Richtungen
In recent years, it has become possible to modify photoelectrochemical cells with titanium dioxide, cadmium sulfide, and graphitic nitride to create clean hydrogen . The doping method enhances the photocatalytic activity of the catalyst . This suggests that titanium trioxide and related compounds could play a significant role in future energy production and environmental remediation technologies .
Eigenschaften
IUPAC Name |
hydrogen peroxide;oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O2.O.Ti/c1-2;;/h1-2H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIVNMVWRDMSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OO.O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316491 | |
| Record name | Titanium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.881 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium trioxide | |
CAS RN |
1344-55-4 | |
| Record name | Titanium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



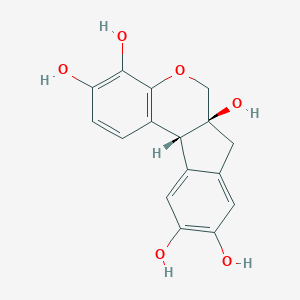
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
